molecular formula C25H29ClN6O3 B8578587 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[(1-ethyl-2,3,4,5-tetrahydro-6-methoxy-2-oxo-1H-1-benzazepin-7-yl)amino]-4-pyrimidinyl]amino]-, (1S,2S,3R,4R)-

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[(1-ethyl-2,3,4,5-tetrahydro-6-methoxy-2-oxo-1H-1-benzazepin-7-yl)amino]-4-pyrimidinyl]amino]-, (1S,2S,3R,4R)-

Cat. No.: B8578587
M. Wt: 497.0 g/mol
InChI Key: GLGNXYJARSMNGJ-VKTIVEEGSA-N
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Description

. This compound has shown promising potential in scientific research, particularly in the fields of oncology and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID24900237C15 involves a multi-step process that includes the formation of various intermediates. The key steps include the cyclization of specific precursors under controlled conditions, followed by purification and characterization of the final product .

Industrial Production Methods

Industrial production of PMID24900237C15 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

PMID24900237C15: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of PMID24900237C15 include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as hydroxide ions or amines.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

PMID24900237C15: has a wide range of applications in scientific research, including:

    Chemistry: Used as a probe to study the mechanisms of various chemical reactions.

    Biology: Employed in the investigation of cellular signaling pathways and protein interactions.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those involving ALK mutations.

    Industry: Utilized in the development of new drugs and chemical compounds

Mechanism of Action

The mechanism of action of PMID24900237C15 involves the inhibition of the ALK tyrosine kinase receptor. This inhibition disrupts the signaling pathways that are essential for the proliferation and survival of cancer cells. The compound specifically targets the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

PMID24900237C15: can be compared with other ALK inhibitors such as:

PMID24900237C15: stands out due to its unique chemical structure and potent inhibitory activity against ALK, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C25H29ClN6O3

Molecular Weight

497.0 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[(1-ethyl-6-methoxy-2-oxo-4,5-dihydro-3H-1-benzazepin-7-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C25H29ClN6O3/c1-3-32-18-10-9-17(22(35-2)15(18)5-4-6-19(32)33)29-25-28-12-16(26)24(31-25)30-21-14-8-7-13(11-14)20(21)23(27)34/h7-10,12-14,20-21H,3-6,11H2,1-2H3,(H2,27,34)(H2,28,29,30,31)/t13-,14+,20+,21-/m1/s1

InChI Key

GLGNXYJARSMNGJ-VKTIVEEGSA-N

Isomeric SMILES

CCN1C(=O)CCCC2=C1C=CC(=C2OC)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)Cl

Canonical SMILES

CCN1C(=O)CCCC2=C1C=CC(=C2OC)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)Cl

Origin of Product

United States

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